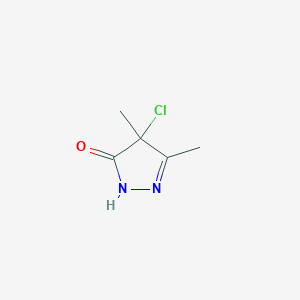

3,4-二甲基-4-氯-2-吡唑啉-5-酮

描述

Synthesis Analysis

The synthesis of pyrazolin-5-one derivatives often involves multi-component reactions, providing efficient pathways to these compounds. A notable example is the one-pot, three-component synthesis, which combines dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media to yield derivatives efficiently (Ahadi, Mirzaei, & Bazgir, 2010). This method highlights the versatility and adaptability of the synthesis processes for pyrazolin-5-ones.

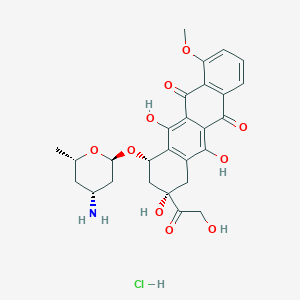

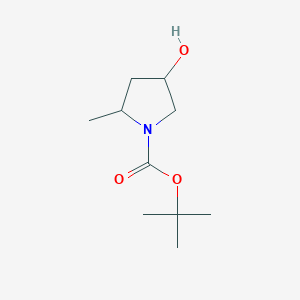

Molecular Structure Analysis

The molecular structure of pyrazolin-5-one derivatives, including 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one, can be characterized using various spectroscopic techniques. Spectroscopic investigation, including electronic, infrared, 1H NMR, and 13C NMR spectroscopy, plays a crucial role in confirming the molecular structure and understanding the coordination behavior with metal ions (Otuokere, Alisa, & Nwachukwu, 2015).

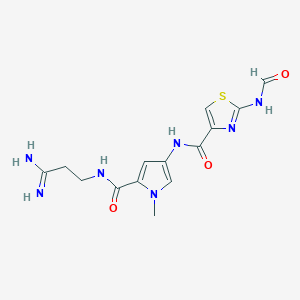

Chemical Reactions and Properties

Pyrazolin-5-one compounds exhibit diverse reactivity, forming various complexes and derivatives. For instance, their ability to act as ligands and form complexes with transition metals like Cd(II), Co(II), Cu(I), Ni(II), Pt(II), and Zn(II) has been documented, showcasing their chemical versatility and potential applications in materials science and catalysis (Otuokere et al., 2015).

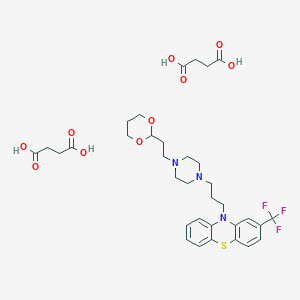

Physical Properties Analysis

The physical properties of pyrazolin-5-one derivatives, including solubility, melting points, and crystallinity, are essential for their application in various fields. For instance, the synthesis and fluorescent property evaluation of certain derivatives have been investigated, indicating the potential of these compounds in fluorescent materials and biological probes (Hasan, Abbas, & Akhtar, 2011).

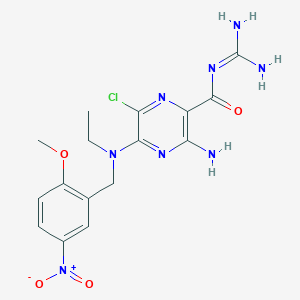

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, ability to form complexes, and behavior under various conditions, define the applicability of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one derivatives in synthesis and industry. Their interaction with metal ions to form complexes highlights their role in coordination chemistry and potential uses in catalysis and material science (Otuokere et al., 2015).

科学研究应用

抗抑郁活性: 一些与本化合物在结构上相关的 3,5-二苯基-2-吡唑啉被发现具有抗抑郁活性。具体来说,苯环上的 4-甲氧基和 4-氯等取代基被发现增加了这种活性 (Palaska et al., 2001)。

镇痛和解热剂: 已合成出诸如 3-巯基甲基-2-甲基-1-苯基-3-吡唑啉-5-酮之类的衍生物,它们显示出作为新型镇痛和解热剂的潜力 (Ito & Ueda, 1969)。

抗菌、抗炎和镇痛活性: 异噁唑啉和吡咯并[3,4-d]异噁唑-4,6-二酮衍生物表现出显着的抗菌、抗炎和镇痛活性 (Zaki et al., 2016)。

体外抗癌活性: 荧光 4-氨基-2,3-二甲基-1-苯基-3-吡唑啉-5-酮衍生物在体外对人宫颈癌细胞的帕唑帕尼表现出潜在的抗癌活性 (Premnath et al., 2017)。

抗肿瘤活性: 新型吡唑并[3,4-d]嘧啶-4-酮衍生物表现出有希望的抗肿瘤活性,突出了 3,4-二甲基-4-氯-2-吡唑啉-5-酮衍生物在癌症治疗中的潜力 (Abdellatif et al., 2014)。

抗菌和抗氧化特性: 四取代吡唑啉(可能包括该化合物的衍生物)显示出有希望的抗菌和抗氧化特性,表明在制药和化妆品中的应用 (Govindaraju et al., 2012)。

未来方向

The future directions for research on 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the chemical modulation of the pyrazoline-5-one moiety through the introduction of thiazolidine-4-one rings via a propioanamide chain has been found to greatly influence antioxidant potential .

属性

IUPAC Name |

4-chloro-3,4-dimethyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNZPENTCVRFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-4-chloro-2-pyrazolin-5-one | |

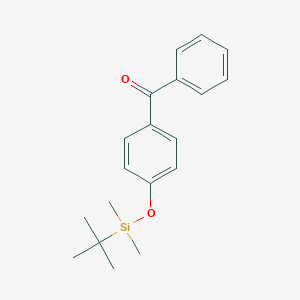

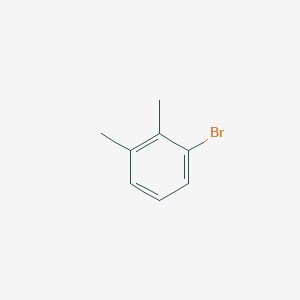

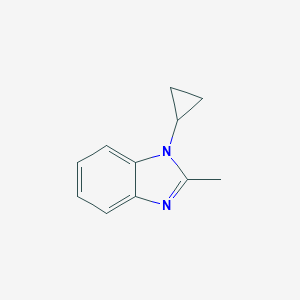

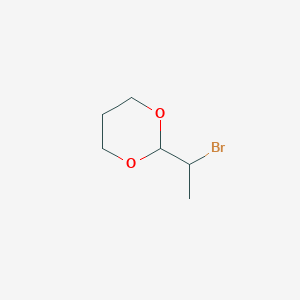

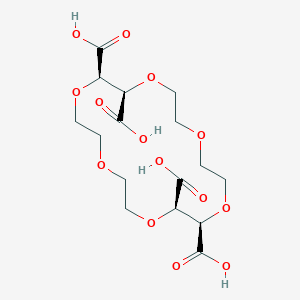

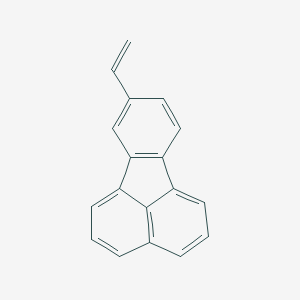

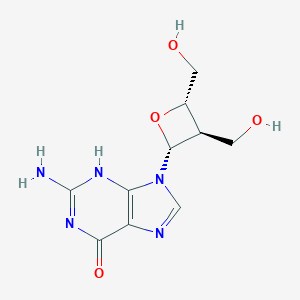

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。